molecular formula C20H17ClN2O3 B11340987 N-(3-chloro-4-methylphenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methylphenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11340987
M. Wt: 368.8 g/mol
InChI Key: XGKGVIYTZCRNDE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzofuran moiety: This step may involve the coupling of a benzofuran derivative with the oxazole intermediate.

    Attachment of the carboxamide group: This can be done through amidation reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: The chloro and methyl groups on the phenyl ring may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, oxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17ClN2O3/c1-11-3-5-15(9-16(11)21)22-20(24)17-10-19(26-23-17)13-4-6-18-14(8-13)7-12(2)25-18/h3-6,8-10,12H,7H2,1-2H3,(H,22,24)

InChI Key

XGKGVIYTZCRNDE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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